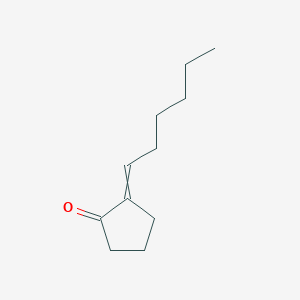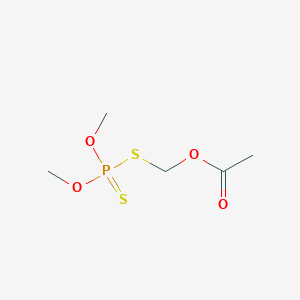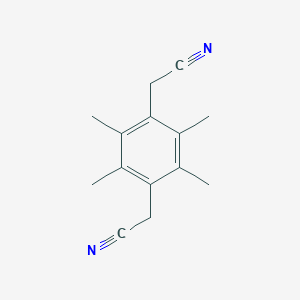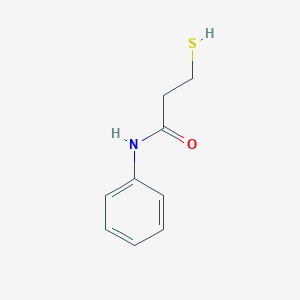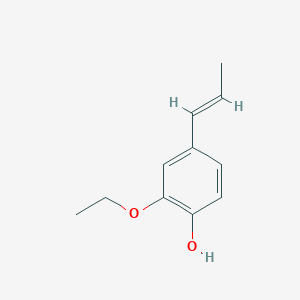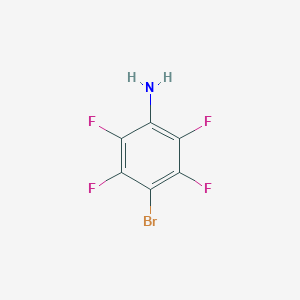
4-Brom-2,3,5,6-Tetrafluor-Anilin
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetrafluoroaniline is a chemical compound with the empirical formula C6H2BrF4N . The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .
Synthesis Analysis
The synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline involves the decomposition of the compound by pentyl nitrite, which yields the corresponding aryl radicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,5,6-tetrafluoroaniline consists of a bromine atom (Br) attached to a benzene ring that is substituted with four fluorine atoms (F) and an amine group (NH2) .
Chemical Reactions Analysis
The decomposition of 4-bromo-2,3,5,6-tetrafluoroaniline by pentyl nitrite yields the corresponding aryl radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluoroaniline include a melting point of 59-61 °C (lit.) . The molecular weight of the compound is 243.98 g/mol .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Brom-2,3,5,6-Tetrafluor-Anilin: ist ein wertvoller Baustein in der organischen Synthese. Seine einzigartige Struktur, die ein Bromatom und vier Fluoratome aufweist, macht es zu einem vielseitigen Reagenz für die Konstruktion komplexer fluorierter Verbindungen. Es kann verschiedene Reaktionen eingehen, darunter palladiumkatalysierte Kupplungsreaktionen, um Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen zu bilden, die für die Herstellung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese potenzieller Therapeutika. Seine Zersetzung durch Pentylnitrit ergibt Arylradikale, die weiter zu Verbindungen mit biologischer Aktivität umgewandelt werden können. Die Derivate dieser Verbindung können auf ihre pharmakologischen Eigenschaften untersucht werden, z. B. Kinasehemmung oder Rezeptormodulation .
Materialwissenschaften
Die Einarbeitung von This compound in Polymere und Materialien kann aufgrund des Vorhandenseins von Fluoratomen einzigartige Eigenschaften verleihen. Fluorierte Aniline können die thermische Stabilität, die Chemikalienbeständigkeit und die elektrische Isolierung verbessern. Dies macht sie für Hochleistungsmaterialien geeignet, die in der Luftfahrt, Elektronik und Beschichtungen eingesetzt werden .
Umweltwissenschaften
Fluorierte Verbindungen wie This compound werden auf ihre Rolle in den Umweltwissenschaften untersucht. Sie können als Tracer oder Sonden verwendet werden, um chemische Prozesse in der Atmosphäre und im Boden zu verstehen. Ihre Auswirkungen auf die Umwelt und ihre biologische Abbaubarkeit sind jedoch ebenfalls Gegenstand aktueller Forschung, da fluorierte Verbindungen in der Natur persistent sind .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung verwendet werden. Seine wohldefinierte Struktur und seine Eigenschaften ermöglichen es, als Kalibrierungsstandard für verschiedene analytische Techniken zu dienen, darunter NMR-Spektroskopie und Massenspektrometrie, die für die Identifizierung und Quantifizierung von Substanzen unerlässlich sind .
Pharmakologie
Die Untersuchung von This compound in der Pharmakologie beinhaltet die Untersuchung seines Stoffwechsels und seiner Interaktion mit biologischen Systemen. Als potenzieller Arzneimittelzwischenstoff ist das Verständnis seiner Pharmakokinetik und Toxikologie entscheidend. Es kann auch verwendet werden, um Analoga bekannter Medikamente zu synthetisieren, um ihre Wirksamkeit zu verbessern oder Nebenwirkungen zu reduzieren .
Biochemie
In der Biochemie kann This compound verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, insbesondere solche, die halogenierte Substrate betreffen. Seine Reaktivität mit verschiedenen Enzymen kann Aufschluss über die Mechanismen der Biotransformation und Entgiftungsprozesse in lebenden Organismen geben .
Fluorchemie
Als fluorierte Verbindung ist This compound von besonderem Interesse in der Fluorchemie. Forscher verwenden es, um die Auswirkungen der Fluorierung auf die chemische Reaktivität und Stabilität zu untersuchen. Die Untersuchung solcher Verbindungen trägt zur Entwicklung neuer Fluorierungsmethoden und zur Entdeckung neuartiger fluorierter Moleküle mit einzigartigen Eigenschaften bei .
Safety and Hazards
Zukünftige Richtungen
2,3,5,6-Tetrafluoroaniline, a related compound, undergoes oxidative electropolymerization to form stable poly (2,3,5,6-tetrafluoroaniline). Poly (2,3,5,6-tetrafluoroaniline) coated on platinum electrodes forms polymer-coated electrocatalytic electrodes, which can be used for direct electricity generation from microbial photosynthetic activity . This suggests potential future directions for the use of 4-Bromo-2,3,5,6-tetrafluoroaniline in similar applications.
Relevant Papers
There are several papers related to 4-Bromo-2,3,5,6-tetrafluoroaniline and its related compounds . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information on the compound.
Eigenschaften
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYSMHNMFCPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347182 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-66-9 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
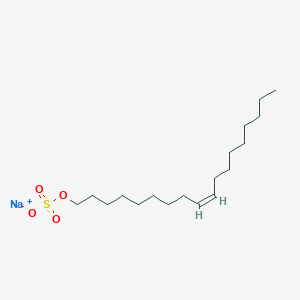
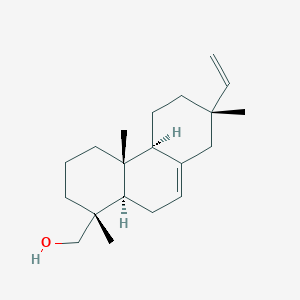
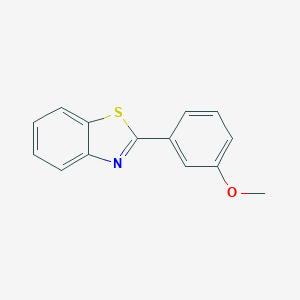

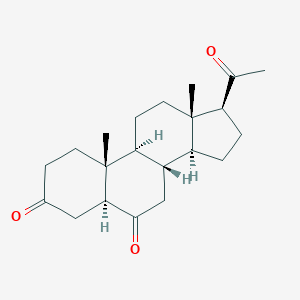
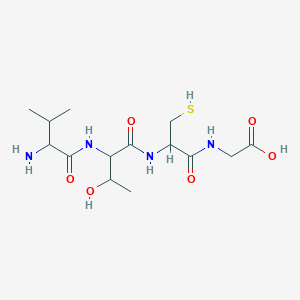
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
